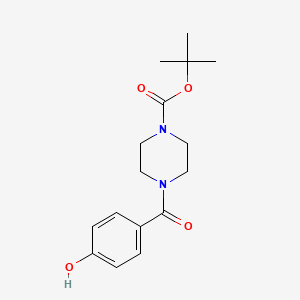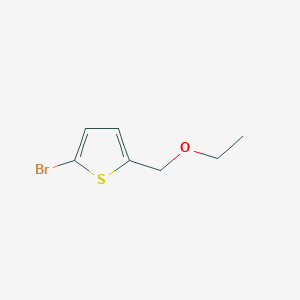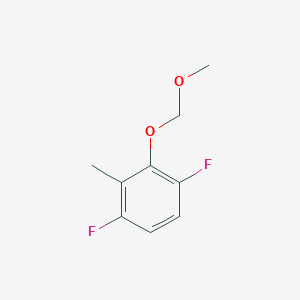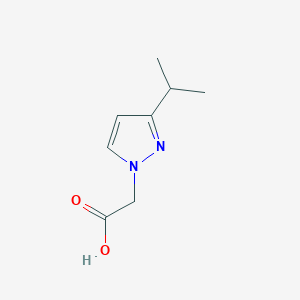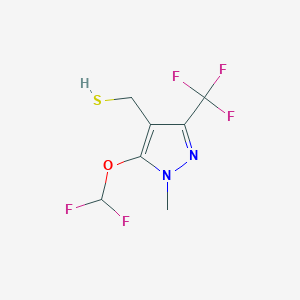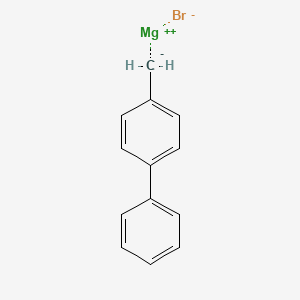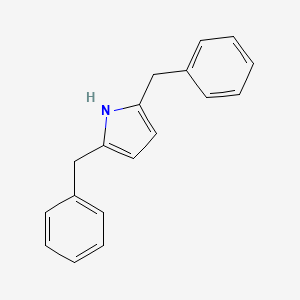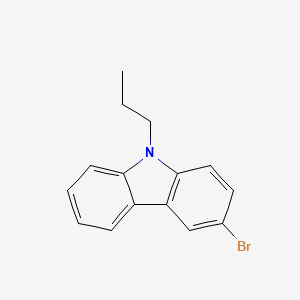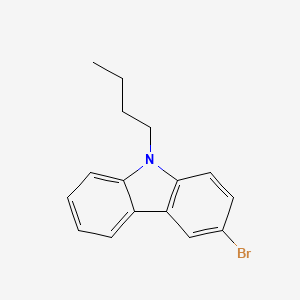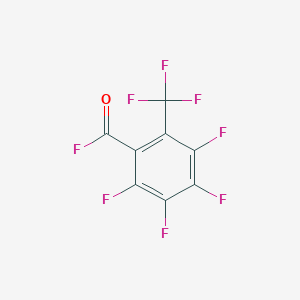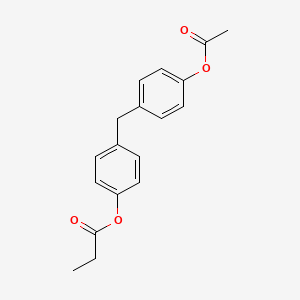
Bisphenol F acetate propionate, epoxy curative, EC-298
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bisphenol F acetate propionate, epoxy curative, EC-298 is a chemical compound primarily used in the production of epoxy resins and coatings. It is known for its ability to act as a curative in epoxy/(meth)acrylate hybrid thermoset compositions, making it valuable in various industrial applications .
作用机制
Target of Action
The primary targets of Bisphenol F acetate propionate, epoxy curative, EC-298 are epoxy resins and coatings. The compound is used to make epoxy resins and coatings for various applications, such as lacquers, varnishes, liners, adhesives, plastics, water pipes, dental sealants, and food packaging .
Mode of Action
The mechanism of action of EC-298 is based on its chemical structure. The polymer consists of two main components: the bisphenol F acetate propionate and the epoxy curative. The bisphenol F acetate propionate provides the polymer with its thermoplastic properties, while the epoxy curative provides the polymer with its adhesive properties.
Biochemical Pathways
The synthesis pathway for this compound involves the reaction of Bisphenol F with acetic anhydride to form Bisphenol F acetate, which is then reacted with propionic anhydride to form Bisphenol F acetate propionate. The resulting product is then reacted with epichlorohydrin to form the epoxy curative EC-298.
Pharmacokinetics
The compound is a clear, colorless to pale yellow liquid with a viscosity of 400-700cp . It has a weight loss of less than or equal to 0.25% at 100°C, indicating its stability under heat .
Result of Action
This results in the formation of strong bonds with other materials, making it well suited for use in epoxy/(meth)acrylate hybrid thermoset compositions .
生化分析
Biochemical Properties
The biochemical properties of Bisphenol F acetate propionate, epoxy curative, EC-298 are not well-studied. It is known that it does not impede free radical cure, thermoset adhesives, and is used as a curative for epoxy/(meth) acrylate hybrids, hybrid epoxy/free radical thermosets
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that the material is stable and does not degrade easily .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bisphenol F acetate propionate involves several steps:
Formation of Bisphenol F Acetate: Bisphenol F reacts with acetic anhydride to form Bisphenol F acetate.
Formation of Bisphenol F Acetate Propionate: The Bisphenol F acetate is then reacted with propionic anhydride to form Bisphenol F acetate propionate.
Formation of Epoxy Curative EC-298: The resulting Bisphenol F acetate propionate is reacted with epichlorohydrin to form the epoxy curative EC-298.
Industrial Production Methods
Industrial production of Bisphenol F acetate propionate, epoxy curative, EC-298 typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The process involves precise temperature control, use of catalysts, and purification steps to obtain the final product .
化学反应分析
Types of Reactions
Bisphenol F acetate propionate, epoxy curative, EC-298 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its chemical structure, affecting its properties.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different epoxy derivatives, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
Bisphenol F acetate propionate, epoxy curative, EC-298 has a wide range of scientific research applications:
Chemistry: Used in the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in the production of medical implants and drug delivery systems.
Industry: Applied in the manufacturing of automotive parts, electronics, and coatings.
相似化合物的比较
Similar Compounds
Bisphenol A: Another widely used compound in epoxy resin production.
Bisphenol S: Known for its use in thermal paper and epoxy resins.
Bisphenol AF: Used in high-performance polymers and specialty chemicals.
Uniqueness
Bisphenol F acetate propionate, epoxy curative, EC-298 is unique due to its specific combination of thermoplastic and adhesive properties, making it highly effective in hybrid epoxy/(meth)acrylate thermoset compositions. This sets it apart from other similar compounds that may not offer the same balance of properties .
属性
IUPAC Name |
[4-[(4-acetyloxyphenyl)methyl]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-3-18(20)22-17-10-6-15(7-11-17)12-14-4-8-16(9-5-14)21-13(2)19/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARUUDOWTQBKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
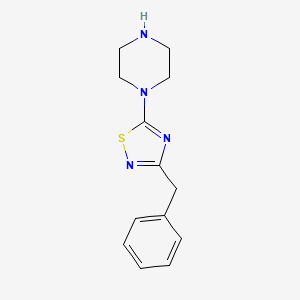

![Methyl [6-(trifluoromethyl)pyridin-3-yl]carbamate](/img/structure/B6322739.png)
